molecular formula C21H20O6 B13140483 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

Cat. No.: B13140483
M. Wt: 368.4 g/mol
InChI Key: SRLJDAXYSSKFRO-VOTSOKGWSA-N
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Description

2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a hex-1-en-1-yl side chain and multiple hydroxyl and methoxy groups attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by selective hydroxylation and methoxylation reactions. The hex-1-en-1-yl side chain can be introduced through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The anthraquinone core can be reduced to form anthracene derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and colorful anthraquinone core.

Mechanism of Action

The mechanism of action of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The anthraquinone core can undergo redox reactions, generating reactive oxygen species that can modulate cellular processes. These interactions can affect signaling pathways, gene expression, and enzyme activity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar hydroxyl and methoxy groups but lacking the hex-1-en-1-yl side chain.

    Aloe-emodin: Similar to emodin but with an additional hydroxyl group, known for its laxative and anticancer properties.

    Chrysophanol: An anthraquinone with hydroxyl groups but no methoxy group, exhibiting anti-inflammatory and antimicrobial activities.

Uniqueness

2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is unique due to its specific combination of functional groups and the hex-1-en-1-yl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(E)-hex-1-enyl]-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H20O6/c1-3-4-5-6-7-12-15(22)10-14-18(20(12)25)21(26)17-13(19(14)24)8-11(27-2)9-16(17)23/h6-10,22-23,25H,3-5H2,1-2H3/b7-6+

InChI Key

SRLJDAXYSSKFRO-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Canonical SMILES

CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Origin of Product

United States

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